Disodium 2,5-thiophenedicarboxylate
Description
Properties
Molecular Formula |
C6H4Na2O4S |
|---|---|
Molecular Weight |
218.14 g/mol |
InChI |
InChI=1S/C6H4O4S.2Na/c7-5(8)3-1-2-4(11-3)6(9)10;;/h1-2H,(H,7,8)(H,9,10);; |
InChI Key |
FANZMNFGDYXQPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)C(=O)O.[Na].[Na] |
Origin of Product |
United States |
Preparation Methods
Direct Neutralization of 2,5-Thiophenedicarboxylic Acid
The most straightforward method involves neutralizing 2,5-thiophenedicarboxylic acid (TDCA) with sodium hydroxide. This single-step process is favored for laboratory-scale production due to its simplicity :
Procedure :
-
TDCA (1 mol) is suspended in deionized water (500 mL) under stirring.
-
Aqueous NaOH (2 mol, 20% w/w) is added dropwise at 25–40°C until pH stabilizes at 7.5–8.5.
-
The mixture is stirred for 2–4 hours, filtered, and evaporated under reduced pressure to isolate the disodium salt as a white crystalline solid.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85–92% |
| Purity (HPLC) | ≥98% |
| Reaction Temperature | 25–40°C |
This method avoids hazardous reagents but requires high-purity TDCA, which itself is synthesized via adipic acid chlorination .
Acid Chloride Intermediate Route
Industrial-scale production often employs thionyl chloride (SOCl₂) to convert TDCA into its diacid chloride, followed by hydrolysis with sodium sulfite (Na₂SO₃) or hydroxide :
Synthesis Steps :
-
Chlorination :
-
Hydrolysis :
Optimized Conditions :
| Stage | Temperature | Time (h) | Reagent Ratio (TDCA:SOCl₂:Na₂SO₃) |
|---|---|---|---|
| Chlorination | 85–95°C | 10–18 | 1:6.5–8:0.1 (pyridine) |
| Hydrolysis | 85–98°C | 2–6 | 1:1–2 (Na₂SO₃) |
Outcomes :
Saponification of Diethyl 3,4-Dihydroxythiophene-2,5-Dicarboxylate
A less common route involves saponifying ester precursors. Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is treated with excess NaOH to yield the disodium salt :
Procedure :
-
The diester (1 mol) is dissolved in ethanol (300 mL).
-
Aqueous NaOH (4 mol, 30% w/w) is added, and the mixture is refluxed at 80°C for 6–8 hours.
-
The solution is cooled, filtered, and dried to obtain the product.
Performance Metrics :
| Metric | Value |
|---|---|
| Conversion | >97% |
| Selectivity | >98% |
| Byproducts | Ethanol, sodium ethoxide |
This method is advantageous for integrating O-alkylation steps but requires stringent control over ester purity .
Comparative Analysis of Synthesis Routes
Table 1: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Hazard Profile |
|---|---|---|---|---|
| Direct Neutralization | 85–92 | ≥98 | Moderate | Low (aqueous conditions) |
| Acid Chloride Route | 55–68 | 96–99 | High | High (SOCl₂ handling) |
| Saponification | 90–95 | 97–99 | Low | Moderate (base use) |
Critical Observations :
-
The acid chloride route dominates industrial settings despite lower yields due to compatibility with continuous processing .
-
Direct neutralization is preferred for small batches but depends on TDCA availability .
-
Saponification offers high selectivity but is limited by multi-step ester synthesis .
Purification and Characterization
Purification Techniques :
-
Decolorization : Activated carbon (1–5% w/w) in aqueous solution removes organic impurities .
-
Recrystallization : Ethanol/water mixtures (3:1 v/v) enhance crystalline purity .
-
Ion Exchange : Resins like Amberlite IR-120 Na⁺ ensure residual cation removal .
Analytical Metrics :
-
FTIR : Peaks at 1580 cm⁻¹ (C=O asymmetric stretch) and 1400 cm⁻¹ (COO⁻ symmetric stretch) .
-
¹H NMR (D₂O) : δ 7.52 ppm (thiophene protons), absence of ester signals (δ 4.2–4.4 ppm) .
Industrial and Environmental Considerations
-
Waste Management : SOCl₂ hydrolysis generates HCl and SO₂, necessitating scrubbers .
-
Cost Drivers : SOCl₂ (≥$200/kg) and TDCA (≥$150/kg) make the acid chloride route capital-intensive .
-
Green Chemistry Alternatives : Emerging methods use ionic liquids to replace SOCl₂, though yields remain suboptimal .
Chemical Reactions Analysis
Types of Reactions
Disodium 2,5-thiophenedicarboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate groups to alcohols or aldehydes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Polymer Synthesis
Biobased Polyesters
Disodium 2,5-thiophenedicarboxylate serves as a key building block for synthesizing biobased polyesters. Research indicates that thiophene-based polymers exhibit promising properties for sustainable materials. For instance, poly(pentanediol 2,5-thiophenedicarboxylate) and poly(hexanediol 2,5-thiophenedicarboxylate) have been synthesized to explore their enzymatic degradation processes. These polymers are noted for their potential in applications such as packaging due to their gas barrier properties and biodegradability .
Structure-Property Relationships
In a study investigating the replacement of petroleum-based poly(ethylene terephthalate) with fully bio-based copolyesters derived from dimethyl 2,5-thiophenedicarboxylate, it was found that varying the ratios of diester monomers significantly affected the properties of the resulting copolyesters. The resulting materials demonstrated enhanced reactivity and tailored mechanical properties, making them suitable for various applications .
Coordination Chemistry
Copper(II) Complexes
this compound has been utilized in the synthesis of copper(II) complexes. These complexes are characterized through infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy to investigate their thermal properties and structural characteristics. The findings suggest that these complexes may have applications in catalysis and materials science due to their unique electronic properties .
Intermediates in Chemical Synthesis
Fluorescent Whitening Agents
Thiophene-2,5-dicarboxylic acid derivatives are often used as intermediates in the production of fluorescent whitening agents. The synthesis process typically involves converting thiophene-2,5-dicarboxylic acid into its dichloride form before further reactions with ortho-aminophenols lead to the formation of fluorescent dyes. This application is particularly relevant in the textile and paper industries where brightening agents are essential .
Summary of Applications
Case Studies
-
Enzymatic Degradation of Polyesters
A study focused on the enzymatic degradation of poly(pentanediol 2,5-thiophenedicarboxylate) revealed insights into how varying diol chain lengths affect hydrolysis rates. This research is pivotal for developing sustainable materials that can degrade efficiently in environmental settings . -
Synthesis of High-Performance Polyesters
Research demonstrated that copolyesters derived from dimethyl 2,5-thiophenedicarboxylate could replace traditional petroleum-based materials while maintaining desirable physical properties. This work emphasizes the potential for sustainable alternatives in material science .
Mechanism of Action
The mechanism by which disodium 2,5-thiophenedicarboxylate exerts its effects depends on its application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, disrupting normal cellular functions.
Chemical Reactions: Its reactivity is influenced by the electron-donating and electron-withdrawing effects of the thiophene ring and carboxylate groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
TDCA vs. Furan-Based Analogues (2,5-Furandicarboxylic Acid, FDCA):
- Thiophene vs. Furan Rings : The sulfur atom in TDCA has a larger atomic radius and lower electronegativity than oxygen in FDCA, reducing dipole moments (TDCA: ~1.8 D; FDCA: ~2.5 D) . This difference impacts chain packing in polymers, with TDCA-based polyesters (e.g., PPTF) exhibiting lower crystallinity than FDCA-based analogues (e.g., PPF) .
- Selenophene Analogues: Replacing sulfur with selenium in 2,5-selenophenedicarboxylate (SeDCA) increases polarizability and ligand flexibility, enhancing CO₂ uptake in MOFs (e.g., [Zn₂(SeDCA)₂(dabco)] vs. [Zn₂(TDCA)₂(dabco)]) .
TDCA vs. Terephthalic Acid (TPA):
- TDCA’s thiophene ring introduces a bent geometry and polar C-S bonds, improving polymer degradability compared to TPA’s rigid, non-polar benzene ring .
Thermal Properties
| Property | PPTF (TDCA-Based) | PPF (FDCA-Based) | PET (TPA-Based) |
|---|---|---|---|
| Tg (°C) | 55–60 | 70–75 | 70–80 |
| Tm (°C) | 210–220 | 180–190 | 250–260 |
| Td (°C) | 350–360 | 320–330 | 380–400 |
- Key Findings :
Crystallinity and Phase Behavior
- PPTF vs. PPF :
- MOF Crystallinity: TDCA-based MOFs (e.g., NOTT-401) form 3D frameworks with distorted cubic topologies, while SeDCA analogues exhibit enhanced structural flexibility .
Gas Barrier Performance
| Polymer | O₂ Permeability (cm³·mm/m²·day·atm) | CO₂ Permeability (cm³·mm/m²·day·atm) | RH Sensitivity |
|---|---|---|---|
| PPTF | 0.8–1.2 | 2.5–3.0 | Low (stable up to 90% RH) |
| PPF | 1.5–2.0 | 4.0–5.0 | High (permeability ↑ 50% at 85% RH) |
| PET | 2.0–3.0 | 6.0–8.0 | Moderate |
- Mechanisms :
- TDCA’s sulfur atom reduces moisture sensitivity compared to FDCA’s oxygen, which acts as a water-absorption site, plasticizing PPF and increasing gas permeability .
- At 38°C and 90% RH, PPTF maintains superior barrier properties due to its higher hydrophobicity and lower Tg, minimizing free volume expansion .
Biological Activity
Disodium 2,5-thiophenedicarboxylate (also referred to as 2,5-TDCA) is a compound of interest due to its various biological activities and applications in medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
This compound is derived from 2,5-thiophenedicarboxylic acid, which is synthesized through the chlorination of adipic acid using thionyl chloride. The compound appears as a pale yellow to white solid and serves as a building block in the synthesis of various functional materials, including fluorescent brightening agents and coordination polymers .
1. Antimicrobial Activity
Several studies have indicated that derivatives of thiophenedicarboxylic acid exhibit significant antimicrobial properties. For instance, compounds synthesized from 2,5-TDCA have shown effectiveness against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Activity of 2,5-TDCA Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| Compound C | P. aeruginosa | 18 |
2. Anticancer Properties
Research has also highlighted the anticancer potential of this compound. Studies have demonstrated that it can induce apoptosis in cancer cells through the modulation of key signaling pathways.
Mechanism of Action:
- Apoptosis Induction: The compound activates caspase pathways leading to programmed cell death.
- Cell Cycle Arrest: It has been shown to arrest the cell cycle at the G1/S phase, preventing cancer cell proliferation.
Case Study:
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (approximately 70% at a concentration of 100 µM) compared to control groups .
3. Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
Table 2: Anti-inflammatory Effects on Cytokine Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 200 | 150 |
| Disodium 2,5-TDCA (50 µM) | 120 | 90 |
| Disodium 2,5-TDCA (100 µM) | 80 | 50 |
Coordination Chemistry and Biological Implications
The coordination chemistry of this compound has opened avenues for its use in developing novel therapeutic agents. Its ability to form coordination complexes with metal ions enhances its biological activity and can lead to improved efficacy in targeting specific cellular pathways.
Example Coordination Complexes:
Q & A
What are the optimal synthetic routes for preparing disodium 2,5-thiophenedicarboxylate-based polymers, and how can reaction conditions be systematically optimized?
Answer:
The synthesis of this compound (Na₂TDCA)-based polymers typically employs a two-stage melt polycondensation method. Key parameters include:
- Catalyst selection : Titanium-based catalysts (e.g., titanium(IV) butoxide) are preferred for high molecular weight polyesters due to their efficiency in esterification and transesterification .
- Temperature control : A first-stage reaction at 180–200°C under nitrogen, followed by a second stage under vacuum (≤0.1 mbar) at 220–240°C to remove byproducts .
- Monomer purity : Ensure rigorous purification of Na₂TDCA via recrystallization to avoid side reactions.
Optimization strategies : Use Design of Experiments (DoE) to evaluate the impact of catalyst concentration, reaction time, and stoichiometric ratios on intrinsic viscosity and thermal stability .
How does the coordination geometry of this compound influence the dimensionality and stability of metal-organic frameworks (MOFs)?
Answer:
The rigid, planar structure of Na₂TDCA allows for diverse coordination modes (e.g., μ₂- or μ₃-bridging) with transition metals (e.g., In³⁺, La³⁺) and lanthanides. For example:
- 2D frameworks : Achieved with In³⁺ via μ₂-bridging, forming layers stabilized by π-π stacking between thiophene rings .
- 3D frameworks : Lanthanides (Dy³⁺, Tb³⁺) favor μ₃-coordination, creating porous networks with high thermal stability (>400°C) and photoluminescence properties .
Stability factors : Stronger metal-ligand bonding (e.g., La–O vs. Ni–O) enhances hydrothermal stability, critical for gas adsorption applications .
What methodologies resolve contradictions in gas barrier performance data for Na₂TDCA-derived polyesters under varying humidity and temperature?
Answer:
Conflicting reports on gas permeability (e.g., CO₂ transmission rates) arise from differences in crystallinity and testing conditions. To address this:
- Controlled humidity chambers : Measure gas transmission rates (GTR) at 23°C/85% RH and 38°C/90% RH to simulate temperate vs. tropical climates .
- Crystallinity analysis : Use XRD to quantify amorphous/crystalline ratios (e.g., PPTF films with 43–46% crystallinity exhibit lower CO₂ permeability than PPF) .
- Plasticization effects : Monitor water sorption via dynamic vapor sorption (DVS) to correlate free volume changes (from positron annihilation lifetime spectroscopy) with GTR .
How can copolymerization strategies mitigate the brittleness of Na₂TDCA-based polyesters while retaining gas barrier properties?
Answer:
Incorporate flexible co-monomers (e.g., adipic acid) to disrupt crystallinity without sacrificing barrier performance:
- Copolymer design : Adjust the molar ratio of Na₂TDCA to adipic acid (e.g., 70:30) to balance tensile strength (≈25 MPa) and elongation at break (≈200%) .
- Thermal analysis : DSC reveals suppressed melting points (Tm) and reduced crystallinity, confirmed by WAXD .
- Gas permeability trade-offs : Maintain O₂ barrier properties (<10 cm³·mm/m²·day·atm) by preserving aromatic thiophene stacking .
What advanced characterization techniques elucidate the structure-property relationships of Na₂TDCA in catalytic applications?
Answer:
- XAS (X-ray absorption spectroscopy) : Probe metal-ligand bonding in Na₂TDCA-based MOFs (e.g., Fe–O bond lengths in Fe₂O₃-doped Ni-MOFs correlate with OER activity) .
- Solid-state NMR : Resolve hydrogen bonding networks in polyester matrices affecting hydrolytic degradation rates .
- In situ FTIR : Track ligand displacement during MOF synthesis to optimize porosity (e.g., BET surface areas >1,000 m²/g) .
How do environmental factors (pH, ionic strength) impact the aqueous stability of Na₂TDCA coordination polymers?
Answer:
- pH-dependent stability : La-TDCA MOFs degrade at pH < 3 due to protonation of carboxylate groups, while neutral/alkaline conditions preserve structural integrity .
- Ionic strength effects : High NaCl concentrations (>1 M) induce framework collapse via competitive ligand displacement, reducing CO₂ adsorption capacity by 40% .
Mitigation : Post-synthetic amine grafting enhances stability in acidic media .
What computational approaches predict the electronic properties of Na₂TDCA for photocatalytic applications?
Answer:
- DFT calculations : Analyze HOMO-LUMO gaps (e.g., 3.2 eV for Na₂TDCA) to assess visible-light absorption potential .
- Charge transfer dynamics : TD-DFT simulations reveal electron transfer pathways from thiophene rings to metal centers in MOFs .
- Machine learning : Train models on experimental bandgap data to accelerate photocatalyst discovery .
How can conflicting thermal degradation mechanisms in Na₂TDCA polyesters be reconciled?
Answer:
Discrepancies in TGA data (e.g., onset degradation temperatures ranging from 280–320°C) arise from differences in end-group chemistry and residual catalysts:
- End-group analysis : MALDI-TOF identifies carboxylate vs. hydroxyl termini, with the latter accelerating degradation .
- Catalyst residues : ICP-MS detects titanium residues (>50 ppm) that catalyze ester cleavage at lower temperatures .
Standardization : Pre-dry samples at 120°C under vacuum to remove moisture, ensuring reproducible TGA curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
